
Prexasertib dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
LY2606368 (盐酸盐) 的合成涉及多个步骤,包括关键中间体的形成及其在受控条件下的后续反应。 具体的合成路线和反应条件是专有的,详细的信息在公共领域资源中不可获得 .
工业生产方法
LY2606368 (盐酸盐) 的工业生产方法也是专有的。 通常,这些化合物是在专门的设施中生产的,这些设施遵守严格的监管标准,以确保纯度和一致性 .
化学反应分析
反应类型
LY2606368 (盐酸盐) 主要发生与它作为 CHK1 抑制剂的功能相关的反应。这些包括:
DNA损伤诱导: 它引起双链DNA断裂。
常用试剂和条件
该化合物通常与其他试剂(如羟基脲)组合使用以增强其效果。 条件通常涉及受控环境,以保持化合物的稳定性和活性 .
主要产物
由涉及 LY2606368 (盐酸盐) 的反应形成的主要产物是由于诱导的DNA损伤和复制灾难而导致的片段染色体和凋亡细胞 .
科学研究应用
Ovarian Cancer
Prexasertib has been evaluated in clinical trials for its efficacy in treating high-grade serous ovarian carcinoma (HGSOC), particularly in patients with BRCA mutations or those who have previously undergone treatment with PARP inhibitors. The rationale behind its use lies in the hypothesis that tumors with high levels of replication stress are more susceptible to CHK1 inhibition .
- Study Findings : In a Phase 2 study, Prexasertib demonstrated promising overall response rates (ORR) and was well-tolerated among participants .
Pancreatic Cancer
Research indicates that Prexasertib can enhance the sensitivity of pancreatic cancer cells to standard chemotherapeutic agents. In combination with gemcitabine and S-1, Prexasertib showed a synergistic effect, significantly inducing apoptosis in pancreatic cancer cell lines .
- Mechanistic Insights : The combination treatment led to alterations in key apoptotic markers, including increased levels of cleaved caspase-3 and cytochrome c release from mitochondria, suggesting effective induction of programmed cell death .
Squamous Cell Carcinoma
In advanced squamous cell carcinoma, Prexasertib has been assessed for its single-agent activity. A clinical trial reported an acceptable safety profile and indicated that Prexasertib could serve as an effective treatment option for patients with this type of cancer .
- Efficacy Metrics : The study evaluated various efficacy endpoints, including progression-free survival (PFS) and overall survival (OS), revealing beneficial outcomes for patients treated with Prexasertib .
Preclinical Studies
Preclinical investigations have established the potential of Prexasertib across various tumor types:
- Breast Cancer : Studies demonstrate that Prexasertib can enhance the efficacy of conventional therapies when used in combination with other agents like PARP inhibitors .
- Leukemia : In models of acute lymphoblastic leukemia, Prexasertib has shown increased cytotoxic effects when combined with standard chemotherapy regimens .
Pharmacokinetics and CNS Penetration
Research into the pharmacokinetics of Prexasertib indicates its ability to penetrate the central nervous system (CNS), making it a candidate for treating CNS tumors such as pediatric medulloblastoma. Studies have shown that Prexasertib effectively reaches tumor sites within the brain and induces significant biological responses indicative of target engagement .
Summary Table of Applications
Cancer Type | Application | Key Findings |
---|---|---|
Ovarian Cancer | Monotherapy / Combination Therapy | Promising ORR; effective in BRCA mutation carriers |
Pancreatic Cancer | Combination Therapy | Synergistic effects with gemcitabine and S-1; induced apoptosis |
Squamous Cell Carcinoma | Monotherapy | Acceptable safety profile; improved PFS and OS |
Pediatric Medulloblastoma | CNS Tumor Treatment | Effective CNS penetration; significant biological response |
作用机制
LY2606368 (盐酸盐) 通过抑制 CHK1 发挥其作用,CHK1 是一种参与DNA损伤反应的关键蛋白激酶。这种抑制导致 CDC25A 的激活,而 CDC25A 反过来激活 CDK2,增加复制叉的数量,同时降低其稳定性。 由此产生的复制压力会导致双链DNA断裂并消除DNA损伤检查点,导致有丝分裂中细胞死亡 .
相似化合物的比较
类似化合物
LY2606368 (甲磺酸盐): 具有类似特性和应用的同一化合物的另一种形式.
CHK1 抑制剂: 其他 CHK1 抑制剂(如 LY2606368 (甲磺酸盐) 和 LY2606368 (乳酸盐))具有类似的作用机制.
独特性
LY2606368 (盐酸盐) 的独特性在于其对 CHK1 的高效力和选择性。 它有效地诱导癌细胞的复制灾难和细胞凋亡,使其成为癌症研究和治疗开发中的一种宝贵工具 .
生物活性
Prexasertib dihydrochloride, also known as LY2606368, is a potent and selective inhibitor of checkpoint kinases CHK1 and CHK2, which play crucial roles in the regulation of the cell cycle and DNA damage response. This compound is currently under investigation for its therapeutic potential in various cancers, particularly pediatric malignancies and solid tumors in adults. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, efficacy in preclinical studies, and clinical implications.
Prexasertib exerts its biological effects primarily through the inhibition of CHK1 and CHK2 kinases. These kinases are essential for maintaining genomic stability by regulating cell cycle checkpoints and facilitating DNA repair processes. Inhibition of these pathways leads to:
- Induction of DNA Damage : Prexasertib causes double-stranded DNA breaks, leading to replication catastrophe and subsequent apoptosis in cancer cells .
- Cell Cycle Disruption : It abrogates the G2-M checkpoint activated by DNA-damaging agents such as doxorubicin, thereby promoting cell death in cancer cells .
- Enhanced Sensitivity to Chemotherapy : The compound has demonstrated chemosensitizing effects when used in combination with other chemotherapeutic agents, enhancing their efficacy .
Efficacy in Preclinical Studies
Numerous studies have evaluated the efficacy of Prexasertib in various cancer models. Key findings include:
- Tumor Growth Inhibition : In vivo studies have shown that Prexasertib effectively inhibits tumor growth at low concentrations across multiple cancer types, including small and non-small cell lung cancer, neuroblastoma, and medulloblastoma .
- CNS Penetration : Research indicates significant CNS penetration in models bearing pediatric Group 3 medulloblastoma (G3MB), allowing for effective treatment of brain tumors .
- Combination Therapy : Prexasertib has been shown to enhance the effects of standard chemotherapy regimens (e.g., cyclophosphamide and gemcitabine), leading to increased DNA damage and apoptosis compared to chemotherapy alone .
Table 1: Summary of Preclinical Findings on Prexasertib
Study Type | Cancer Model | Dosage | Key Findings |
---|---|---|---|
In Vivo | G3MB (medulloblastoma) | 10 mg/kg SQ | Significant CNS penetration; tumor growth inhibition |
In Vitro | Various Cancer Lines | Varies | Induces DNA damage; enhances sensitivity to chemotherapy |
Combination Therapy | Non-small cell lung cancer | Varies | Increased apoptosis; enhanced efficacy with cisplatin |
Clinical Implications
Prexasertib is currently being evaluated in clinical trials for various cancers. Early-phase trials have indicated that it is well tolerated with manageable hematological toxicity. Notably, it has shown promise in treating patients with advanced solid tumors, including those resistant to conventional therapies .
Case Studies
- Pediatric Medulloblastoma : A phase I clinical trial (NCT02808650) is investigating the safety and efficacy of intravenous Prexasertib in children with high-risk medulloblastoma. Preliminary results suggest improved survival rates when combined with standard chemotherapy .
- Ovarian Cancer : Another study highlighted its single-agent activity against ovarian cancer, demonstrating significant antitumor effects .
属性
IUPAC Name |
5-[[5-[2-(3-aminopropoxy)-6-methoxyphenyl]-1H-pyrazol-3-yl]amino]pyrazine-2-carbonitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O2.2ClH/c1-26-14-4-2-5-15(27-7-3-6-19)18(14)13-8-16(25-24-13)23-17-11-21-12(9-20)10-22-17;;/h2,4-5,8,10-11H,3,6-7,19H2,1H3,(H2,22,23,24,25);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEIPKXRCJTZBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OCCCN)C2=CC(=NN2)NC3=NC=C(N=C3)C#N.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1234015-54-3 |
Source
|
Record name | Prexasertib dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234015543 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PREXASERTIB DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RFT476U2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。